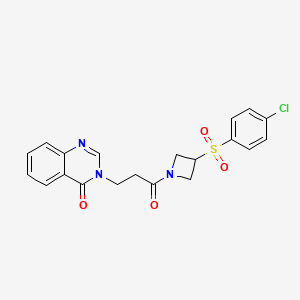

![molecular formula C17H14FN3O5S2 B2710302 Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-61-4](/img/structure/B2710302.png)

Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” include a molecular weight of 423.43. The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 1.26 . The boiling point is estimated to be 586.87°C, and the melting point is estimated to be 253.17°C . The vapor pressure at 25°C is estimated to be 5.3E-013 mm Hg .Aplicaciones Científicas De Investigación

Synthesis and Reactions

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a related compound, serves as a starting material in the synthesis of a variety of derivatives with potential antihypertensive α-blocking activity. The synthesis process involves reactions with hydrazine hydrate, nitromethane, formaldehyde, and phenyl isothiocyanate, leading to the production of thiosemicarbazide, N-phenylthiazolidinone, N-phenyltriazole, and thiadiazolyl derivatives. These compounds exhibit good antihypertensive activity and low toxicity, indicating their potential application in medical treatments for hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Transesterification/Acylation Reactions

N-heterocyclic carbenes, including imidazol-2-ylidenes, serve as efficient catalysts in transesterification between esters and alcohols. This process facilitates the acylation of alcohols with vinyl acetate at low catalyst loadings, indicating the significance of such chemical processes in the synthesis of various esters in short reaction times at room temperature. This method's efficiency opens pathways for chemical synthesis applications, particularly in producing esters from readily available methyl esters and alcohols (Grasa, Kissling, & Nolan, 2002).

Aldose Reductase Inhibition

A series of iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. Compounds demonstrated potent ALR2 inhibitory activity, offering a new approach to treating diabetic complications through the inhibition of aldose reductase, with the most effective compounds showing IC50 values in the low micromolar range. This research suggests a potential for developing novel drugs for diabetic complications management (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Antimicrobial and Antitumor Applications

Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized, showing good antimicrobial activity against various human epidemic-causing bacterial strains. Such compounds' antimicrobial properties highlight their potential in developing new antimicrobial agents (Mishra, Gound, Mondal, Yadav, & Pandey, 2019). Additionally, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized, exhibiting potent cytotoxic activity in vitro against certain cancer cell lines, suggesting their application in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Propiedades

IUPAC Name |

methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYMGMXVRCIJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2710226.png)

![1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710229.png)

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2710231.png)

![Tert-butyl 2-[(cyclopropylmethyl)[3-(prop-2-enamido)cyclobutyl]amino]acetate](/img/structure/B2710235.png)

![3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710236.png)

![4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2710238.png)